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Introduction
SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to

induce the degradation of Janus kinase 2 (JAK2). As a heterobifunctional molecule, SJ1008030

recruits JAK2 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and

subsequent proteasomal degradation of the JAK2 protein.[1][2][3] This mechanism offers a

powerful alternative to traditional small-molecule kinase inhibitors, which only block the catalytic

function of the target protein. By eliminating the entire protein, PROTACs like SJ1008030 can

overcome resistance mechanisms associated with kinase inhibitor therapy and may provide a

more durable therapeutic response.[4]

These application notes provide a summary of the preclinical in vivo data for SJ1008030 in

acute lymphoblastic leukemia (ALL) models and detailed protocols for its use, based on the

foundational study by Chang et al. in Blood (2021).[1][2]

Mechanism of Action: JAK2 Degradation
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and

survival. Dysregulation of this pathway, often through activating mutations or overexpression of

components like JAK2, is a key driver in various hematological malignancies, including certain

subtypes of ALL.[4] SJ1008030 (also referred to as compound 8 in the primary literature) was

developed to specifically target and eliminate the JAK2 protein.[1][2]
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In preclinical studies, SJ1008030 has demonstrated potent and selective degradation of JAK2

in leukemia cell lines and patient-derived xenograft (PDX) models.[1] This leads to the inhibition

of downstream STAT5 phosphorylation and suppression of leukemia cell proliferation.[5]
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Figure 1: Mechanism of action of SJ1008030.
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Data Presentation: In Vitro and In Vivo Activity
SJ1008030 has demonstrated significant activity in both cell-based assays and in vivo

leukemia models. The following table summarizes the key quantitative data.

Parameter Cell Line / Model Value Reference

In Vitro Efficacy

EC₅₀ (Cell Growth

Inhibition)

MHH-CALL-4

(CRLF2r ALL)
5.4 nM [5]

In Vivo Efficacy

Animal Model

Patient-Derived

Xenograft (PDX) of

CRLF2r ALL

- [1]

Dosing Regimen

50 mg/kg,

intraperitoneally (i.p.),

once daily

- [1]

Treatment Duration 21 days - [1]

Outcome

Significant reduction

in leukemia burden in

peripheral blood, bone

marrow, and spleen

- [1]

Pharmacodynamics

Target Engagement
PDX model of CRLF2r

ALL

Dose-dependent

degradation of JAK2

Specificity
PDX model of CRLF2r

ALL

No significant

degradation of GSPT1

Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft
(PDX) Models of Acute Lymphoblastic Leukemia
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This protocol describes the generation of leukemia PDX models, which are essential for

evaluating the in vivo efficacy of SJ1008030.

Materials:

Viably cryopreserved primary human ALL cells

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old

Phosphate-buffered saline (PBS)

Sublethal irradiation source (e.g., X-ray irradiator)

Flow cytometer

Antibodies for human CD45 and mouse CD45

Procedure:

Mouse Conditioning: Sublethally irradiate NSG mice with 250 cGy of total body irradiation 24

hours prior to cell injection to facilitate engraftment.

Cell Preparation: Thaw cryopreserved human ALL cells rapidly in a 37°C water bath. Wash

the cells with sterile PBS to remove cryoprotectant.

Cell Injection: Resuspend 1-5 million viable ALL cells in 100-200 µL of sterile PBS. Inject the

cell suspension intravenously (i.v.) via the tail vein into the conditioned NSG mice.

Engraftment Monitoring: Starting 4 weeks post-injection, monitor for leukemia engraftment by

performing weekly peripheral blood draws from the tail vein.

Flow Cytometry Analysis: Stain the blood samples with fluorescently-conjugated antibodies

against human CD45 (hCD45) and mouse CD45 (mCD45). Analyze the samples using a

flow cytometer to determine the percentage of hCD45+ cells.

Cohort Formation: Once the peripheral blood chimerism reaches >1% hCD45+ cells,

randomize the mice into treatment and vehicle control groups.
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Protocol 2: In Vivo Efficacy and Pharmacodynamic
Study of SJ1008030
This protocol details the preparation and administration of SJ1008030 to established leukemia

PDX models to assess its therapeutic efficacy and target engagement.

Note on Formulation: SJ1008030 is often supplied as a formate or trifluoroacetate (TFA) salt

(e.g., SJ1008030 formic, SJ1008030 TFA) to improve its solubility and stability.[6][7] The

following protocol uses a standard vehicle suitable for many PROTACs for in vivo use. It is

crucial to confirm the solubility of the specific batch of SJ1008030 in the chosen vehicle before

starting the experiment.

Materials:

SJ1008030 (formate salt)

Vehicle solution: 5% N,N-dimethylacetamide (DMA), 40% propylene glycol, 55% sterile

water.

Leukemia-engrafted NSG mice (from Protocol 1)

Bioluminescence imaging system (if using luciferase-tagged leukemia cells)

Calipers for spleen measurement

Procedure:

SJ1008030 Formulation:

On each treatment day, prepare a fresh formulation of SJ1008030.

Calculate the required amount of SJ1008030 based on the mean body weight of the mice

in the treatment group and the target dose (e.g., 50 mg/kg).

Dissolve the SJ1008030 powder first in the required volume of DMA.

Add the propylene glycol and then the sterile water, vortexing thoroughly after each

addition to ensure a clear solution.
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Treatment Administration:

Administer the formulated SJ1008030 to the treatment group via intraperitoneal (i.p.)

injection at a volume of 10 mL/kg.

Administer an equivalent volume of the vehicle solution to the control group.

Continue daily treatment for the planned duration of the study (e.g., 21 days).

Efficacy Monitoring:

Monitor the mice daily for clinical signs of distress and measure body weight twice weekly.

Weekly, assess leukemia burden by measuring the percentage of hCD45+ cells in the

peripheral blood via flow cytometry.

If using luciferase-expressing ALL cells, perform weekly bioluminescence imaging to

quantify whole-body tumor burden.

Endpoint Analysis and Pharmacodynamics:

At the end of the treatment period, euthanize the mice.

Measure spleen weight as an indicator of leukemia infiltration.

Harvest bone marrow and spleen tissues.

Isolate protein lysates from the harvested tissues.

Perform Western blot analysis on the protein lysates to measure the levels of total JAK2,

phosphorylated STAT5 (p-STAT5), and a loading control (e.g., GAPDH) to confirm target

degradation and pathway inhibition.
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Figure 2: Experimental workflow for in vivo studies.
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Conclusion
SJ1008030 is a promising JAK2-degrading PROTAC with demonstrated anti-leukemic activity

in preclinical in vivo models of ALL. The protocols provided herein offer a framework for

researchers to further investigate its therapeutic potential. Careful attention to the

establishment of robust PDX models and appropriate drug formulation are critical for the

successful execution of these studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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